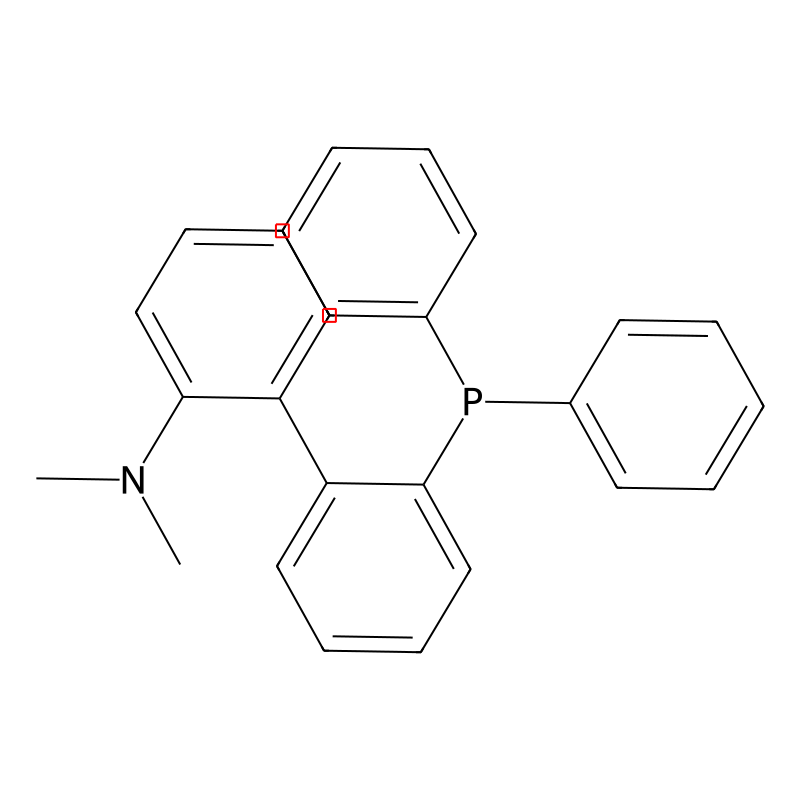2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Diphenylphosphine (Ph₂P): This group acts as a Lewis base, readily donating a lone pair of electrons to metal centers, forming strong and selective bonds. This property makes PhDavePhos a valuable ligand for stabilizing and manipulating transition metal catalysts in various organic transformations.
- N,N-dimethylamino (NMe₂): This group introduces steric bulk and electronic properties that can influence the reactivity of the catalyst. The electron-donating nature of the dimethylamine group can slightly enhance the electron density at the metal center, potentially affecting reaction rates and product selectivities.
These combined features of PhDavePhos make it a versatile ligand for several research applications in homogeneous catalysis, including:
- Cross-coupling reactions: PhDavePhos has been successfully employed in various cross-coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings, for the efficient formation of carbon-carbon bonds. [, ]
- Hydrogenation reactions: The ligand's ability to stabilize metal catalysts makes it suitable for hydrogenation reactions of various unsaturated substrates, including alkenes, alkynes, and carbonyl compounds. []
- Hydroamination reactions: PhDavePhos can be used in hydroamination reactions, where amines are directly added across unsaturated bonds. This approach offers a valuable method for introducing nitrogen functionalities into organic molecules. []
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl is a phosphine ligand characterized by its unique structure, which includes two phenyl groups attached to a phosphorus atom, along with an N,N-dimethylamino group linked to a biphenyl moiety. This compound has a molecular weight of approximately 381.46 g/mol and exhibits a melting point in the range of 126-128 °C and a boiling point of around 514.6 °C under standard atmospheric pressure . The compound is known for its ability to coordinate with transition metals, making it valuable in various catalytic applications.
In Buchwald-Hartwig amination reactions, PhDavePhos coordinates with the palladium catalyst, forming a stable metal complex. The PPh2 group donates electrons to the palladium, lowering its oxidation state and activating it towards oxidative addition with the aryl halide. The NMe2 group helps stabilize the intermediate species formed during the catalytic cycle [].
- Cross-coupling reactions: This ligand is often employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
- Hydrogenation reactions: It can also be used in hydrogenation processes where it stabilizes metal catalysts.
The presence of the N,N-dimethylamino group enhances the electron-donating ability of the ligand, which can influence the reactivity and selectivity of metal complexes formed with this compound.
The synthesis of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl typically involves the following steps:
- Preparation of Phosphine: The initial step involves the reaction of diphenylphosphine with an appropriate electrophile to introduce the dimethylamino group.
- Formation of Biphenyl Linkage: The biphenyl framework can be constructed through coupling reactions involving aryl halides and suitable nucleophiles.
- Purification: The final product is purified using recrystallization or chromatography techniques to obtain high-purity material suitable for further applications.
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl finds various applications in:
- Catalysis: It is primarily used as a ligand in homogeneous catalysis for organic transformations.
- Material Science: The compound may also be explored for use in materials science, particularly in developing functionalized polymers or nanomaterials.
- Organic Synthesis: Its role in facilitating cross-coupling reactions makes it valuable for synthesizing complex organic molecules.
Interaction studies involving 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl focus on its coordination behavior with different transition metals. These studies help elucidate how variations in metal centers affect catalytic activity and selectivity. For instance, interactions with palladium or platinum can be analyzed to determine optimal conditions for various catalytic processes.
Several compounds share structural similarities with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Triphenylphosphine | Three phenyl groups attached to phosphorus | Widely used as a ligand but less sterically hindered than biphenyl derivatives. |
| 1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene core with diphenylphosphine groups | Offers unique redox properties due to ferrocene structure. |
| Bis(diphenylphosphino)ethane | Ethane bridge between two diphenylphosphines | Provides different steric and electronic properties compared to biphenyl derivatives. |
These compounds highlight the uniqueness of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl due to its specific biphenyl structure combined with an amine functionality, enhancing its electron-donating capacity and steric properties compared to others.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








